molecular formula C25H30N6O2 B12638539 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Cat. No.: B12638539
M. Wt: 446.5 g/mol
InChI Key: DRAPUDHCQNOIEX-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-: is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. These studies can lead to the discovery of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway .

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

3-benzamido-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C25H30N6O2/c1-25(2)21-19(22(29-28-21)27-23(32)18-13-9-6-10-14-18)15-31(25)24(33)26-20(16-30(3)4)17-11-7-5-8-12-17/h5-14,20H,15-16H2,1-4H3,(H,26,33)(H2,27,28,29,32)

InChI Key

DRAPUDHCQNOIEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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